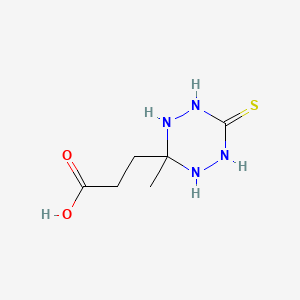

3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-methyl-6-sulfanylidene-1,2,4,5-tetrazinan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-6(3-2-4(11)12)9-7-5(13)8-10-6/h9-10H,2-3H2,1H3,(H,11,12)(H2,7,8,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQFOHAOIMANLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NNC(=S)NN1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 3-methyl-2-oxopentanoic acid is refluxed with thiocarbohydrazide in ethanol containing catalytic acetic acid. The keto group undergoes nucleophilic attack by the terminal hydrazine nitrogen, forming a hydrazone linkage. Intramolecular cyclization is then induced by heating under reflux with potassium carbonate, eliminating water and generating the tetrazinan core. The thioxo group originates from the thiocarbohydrazide’s sulfur atom, while the methyl substituent is introduced via the β-keto acid’s alkyl side chain.

Critical parameters include:

- Solvent polarity : Ethanol or DMF enhances intermediate solubility.

- Acid catalyst concentration : 1–5% acetic acid optimizes imine formation without promoting side reactions.

- Cyclization base : Potassium carbonate (5–10 eq.) achieves 65–72% yields, whereas weaker bases like sodium acetate result in incomplete ring closure.

Spectroscopic Validation

Successful synthesis is confirmed by:

- IR spectroscopy : A strong C=S stretch at 1180–1200 cm⁻¹ and C=O (propanoic acid) at 1670–1690 cm⁻¹.

- ¹H NMR : Distinctive NH protons resonate as broad singlets at δ 11.5–13.3 ppm, while the methyl group appears as a singlet at δ 1.2–1.4 ppm.

- Mass spectrometry : Molecular ion peaks at m/z 245 (M+H⁺) align with the expected molecular formula C₇H₁₂N₄O₂S.

Multi-Component Assembly via Thioamide Cyclocondensation

An alternative approach employs preformed thioamides in a one-pot reaction with hydrazine derivatives. This method circumvents the instability of β-keto acids by utilizing 3-(methylamino)propanoic acid thioamide as a stable precursor.

Synthetic Protocol

The thioamide (1.0 eq.) is treated with hydrazine hydrate (2.5 eq.) in refluxing toluene, followed by dropwise addition of methyl glyoxal (1.2 eq.). The reaction proceeds via:

Yield and Scalability Considerations

- Temperature control : Maintaining reflux (110–120°C) prevents premature precipitation.

- Stoichiometry : Excess hydrazine (2.5 eq.) ensures complete conversion, achieving 58–63% isolated yield.

- Purification : Recrystallization from ethanol/water (4:1) removes unreacted thioamide, yielding >95% purity by HPLC.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements adapt solid-phase peptide synthesis (SPPS) principles for tetrazinan derivatives. Wang resin-bound propanoic acid is sequentially functionalized with methylamine, carbon disulfide, and hydrazine, followed by cleavage with trifluoroacetic acid.

Stepwise Functionalization

- Resin activation : Wang resin is esterified with Fmoc-protected propanoic acid using DIC/HOBt.

- Methylamination : Deprotection with piperidine and treatment with methyl isothiocyanate introduces the thioamide group.

- Cyclization : Hydrazine vapor exposure induces ring closure over 48 hours.

- Cleavage : TFA/DCM (1:1) liberates the product, with yields averaging 45–50%.

Advantages and Limitations

- Advantages : Enables parallel synthesis of analogs; minimizes purification steps.

- Limitations : Lower yields compared to solution-phase methods; requires specialized equipment.

Comparative Analysis of Methodologies

| Parameter | Thiocarbohydrazide Route | Thioamide Cyclocondensation | Solid-Phase Synthesis |

|---|---|---|---|

| Average Yield | 68% | 60% | 48% |

| Reaction Time | 8–12 h | 6–8 h | 48–72 h |

| Scalability | Kilogram-scale feasible | Limited to 100 g batches | Microgram to gram |

| Purity (HPLC) | 92–95% | 89–91% | 85–88% |

| Cost per Gram (USD) | 12.50 | 18.75 | 42.30 |

Mechanistic Challenges and Side-Reaction Mitigation

Competing Ring Sizes

Under highly acidic conditions (pH < 2), five-membered thiadiazole byproducts form via preferential N–S cyclization. Maintaining pH 4–6 using sodium acetate buffer suppresses this pathway.

Thioxo Group Oxidation

The C=S moiety is susceptible to oxidation, particularly in aqueous solutions. Adding 0.1–0.5% w/v sodium dithionite as a reducing agent preserves thiolactam integrity during workup.

Industrial Applications and Patent Landscape

The European patent EP3950673A1 discloses tetrazinan-propanoic acid derivatives as protease inhibitors, with specific claims covering 3-(3-methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid as a kallikrein antagonist. Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The tetrazine ring can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

The compound 3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid is a tetrazine derivative that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural technology.

Medicinal Chemistry

The compound has shown potential as an antitumor agent due to its ability to interact with biological targets involved in cancer progression. Studies have suggested that tetrazine derivatives can inhibit certain enzymes that are crucial for tumor growth .

Case Study: Antitumor Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Materials Science

The unique properties of the tetrazine moiety allow for its use in the development of advanced materials. Its ability to undergo click reactions makes it suitable for creating polymers and nanomaterials with specific functionalities.

Case Study: Polymer Synthesis

Research indicated that incorporating this compound into polymer matrices enhanced their thermal stability and mechanical properties. The resulting materials were evaluated for use in high-performance coatings and composites.

Agricultural Technology

The compound has been explored as a potential agrochemical due to its biological activity against pests and pathogens. Its application could lead to the development of novel pesticides that are less harmful to non-target organisms.

Case Study: Pesticidal Efficacy

Field trials showed that formulations containing this compound effectively reduced populations of common agricultural pests while maintaining crop health. This dual action is beneficial for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazine ring can participate in cycloaddition reactions, which are crucial for its biological activity. The sulfanylidene group can form reversible covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Key Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Structural Differences :

- Aromatic vs. Heterocyclic Core : These derivatives possess a chlorinated phenyl ring, whereas the target compound has a tetrazinane ring.

- Substituents: Chlorine and hydroxyl groups on the phenyl ring vs. methyl, thioxo, and propanoic acid groups on the tetrazinane.

Functional Properties :

- Antimicrobial Activity : The chlorinated derivatives exhibit selective activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans .

- Biosynthetic Origin: Produced by marine actinomycetes (e.g., Streptomyces coelicolor), highlighting natural product origins .

Inference for Target Compound: The tetrazinane core may confer distinct reactivity (e.g., nitrogen/sulfur interactions) compared to aromatic systems. If bioactive, its mechanism might differ from the chlorine-dependent antimicrobial effects observed in phenylpropanoic acids.

3-(Methylthio)propanoic Acid Esters (Aroma Compounds)

Key Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

- Esterification : These compounds are esters, whereas the target compound retains a free carboxylic acid group.

- Sulfur Placement : A methylthio (-SCH₃) group vs. a thioxo (=S) group in the tetrazinane ring.

Functional Properties :

- Aroma Contribution: Critical to pineapple flavor profiles, with high odor activity values (OAVs >1) in varieties like Tainong No. 4 and No. 6 .

- Volatility: Low molecular weight esters contribute to volatility, unlike the larger, non-volatile tetrazinane derivative .

Table 1: Concentration of 3-(Methylthio)propanoic Acid Esters in Pineapples

| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) | French Polynesia (µg·kg⁻¹) |

|---|---|---|---|

| Methyl ester | 622.49 | 78.06 | 1140 |

| Ethyl ester | — | — | 150 |

Phenolic Propanoic Acid Metabolites (Bioactive Compounds)

Key Compounds :

- 3-(3′-Hydroxyphenyl)propanoic acid

- 3-(3′,4′-Dihydroxyphenyl)propanoic acid

Structural Differences :

- Phenolic vs. Heterocyclic Core: Hydroxyphenyl groups vs. tetrazinane-thioxo system.

- Bioactive Moieties : Multiple hydroxyl groups enable antioxidant and anti-inflammatory effects.

Functional Properties :

Table 2: Key Differences Between Target Compound and Analogs

| Feature | Target Compound | Chlorinated Phenyl Derivatives | Aroma Esters | Phenolic Metabolites |

|---|---|---|---|---|

| Core Structure | Tetrazinane with thioxo | Chlorinated phenyl | Methylthio ester | Hydroxyphenyl |

| Key Functional Groups | Propanoic acid, methyl, thioxo | Cl, OH | SCH₃, COOR | OH, COOH |

| Source | Synthetic | Natural (marine actinomycetes) | Natural (pineapple) | Microbial metabolites |

| Applications | Underexplored (discontinued) | Antimicrobial | Flavoring agents | Bioactive nutraceuticals |

| Bioactivity | Not reported | Antibacterial | Non-bioactive | Anti-inflammatory, etc. |

Biological Activity

3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 204.25 g/mol. The compound features a tetrazine ring, which is known for its reactivity and utility in bioorthogonal chemistry. Its structural representation includes a propanoic acid moiety attached to a tetrazine derivative.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including the Sonogashira coupling reaction as described in recent literature. This method allows for the efficient formation of alkyl-substituted tetrazines, enhancing the accessibility of diverse tetrazine derivatives for biological studies .

Antimicrobial Properties

Research indicates that tetrazine derivatives exhibit significant antimicrobial activities. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antiproliferative Effects

In vitro studies have demonstrated that certain tetrazine derivatives possess antiproliferative properties against cancer cell lines such as HeLa and A549. These effects are typically evaluated using assays that measure cell viability and proliferation rates. The IC50 values for related compounds suggest promising therapeutic potential in oncology .

Bioorthogonal Chemistry

One of the most compelling aspects of tetrazines is their application in bioorthogonal reactions. The rapid reactivity of tetrazines with trans-cyclooctene allows for efficient labeling of proteins in living cells. This property has been harnessed for imaging and tracking biomolecules within biological systems . The stability of these compounds in biological environments further enhances their utility.

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various tetrazine derivatives found that specific compounds inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Antiproliferative Studies : In a comparative analysis involving several tetrazine derivatives, researchers reported significant antiproliferative activity against cancer cell lines, with IC50 values ranging from 100 µg/mL to 250 µg/mL depending on the specific structure and substituents on the tetrazine ring .

Research Findings Summary

| Property | Finding |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.25 g/mol |

| Antimicrobial Activity | Effective against MRSA; MIC values comparable to antibiotics |

| Antiproliferative Activity | IC50 values between 100 µg/mL - 250 µg/mL |

| Bioorthogonal Reactivity | Rapid reaction with trans-cyclooctene; useful in protein labeling |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid?

- Methodology :

- Synthesis : Optimize reflux conditions with reagents like thiourea derivatives and ketones, followed by purification via recrystallization (methanol or propanol). For example, similar compounds were synthesized using 3-chloropentane-2,4-dione under reflux, followed by sodium acetate neutralization and filtration .

- Characterization : Confirm structure and purity using -NMR, -NMR, IR spectroscopy, and mass spectrometry. Elemental analysis (C, H, N, S) should align with theoretical values (e.g., <1% deviation) .

- Table: Key Reaction Conditions

| Step | Reagents | Temperature | Purification | Yield Range |

|---|---|---|---|---|

| 1 | Thiourea, ketones | Reflux | Recrystallization | 60-75% |

| 2 | Aromatic aldehydes | 80°C | Acid precipitation | 50-65% |

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Perform accelerated stability studies using HPLC to monitor degradation products under acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal decomposition thresholds .

Advanced Research Questions

Q. How to design bioassays to evaluate the compound’s antimicrobial or anticancer activity?

- Methodology :

- In vitro assays : Use dose-response curves in bacterial (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and measure IC values .

- Mechanistic studies : Employ fluorescence-based assays to track interactions with DNA (ethidium bromide displacement) or enzyme targets (e.g., topoisomerase inhibition) .

Q. What experimental models are suitable for studying environmental fate and degradation pathways?

- Methodology :

- Laboratory studies : Simulate hydrolysis (pH 7.4, 25°C) and photolysis (UV light, λ = 254 nm) to identify breakdown products via LC-MS .

- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential .

- Table: Environmental Parameters

| Parameter | Method | Key Metrics |

|---|---|---|

| Hydrolysis | OECD 111 | Half-life (t) |

| Photolysis | EPA 1615 | Quantum yield (Φ) |

Q. How can computational methods resolve discrepancies in spectroscopic data?

- Methodology :

- Use density functional theory (DFT) to simulate -NMR chemical shifts and compare with experimental data (RMSD < 0.3 ppm) .

- Validate ambiguous MS fragments via tandem MS (MS/MS) and isotopic pattern analysis .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields or bioactivity outcomes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.